(S)-3-Thioxotetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione
Description
(S)-3-Thioxotetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione is a bicyclic heterocyclic compound with a molecular formula of C₆H₆N₂O₂S and a molecular weight of 170.19 g/mol . Its structure features a fused pyrroloimidazole core, a thioxo (C=S) group at position 3, and two carbonyl groups at positions 1 and 3. The stereochemistry of the compound is defined by the S-configuration at the thioxo-bearing carbon, which may influence its biological activity and physicochemical properties . Key identifiers include:
Properties
Molecular Formula |
C6H6N2O2S |
|---|---|
Molecular Weight |
170.19 g/mol |
IUPAC Name |
(7aS)-3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione |
InChI |
InChI=1S/C6H6N2O2S/c9-4-2-1-3-5(10)7-6(11)8(3)4/h3H,1-2H2,(H,7,10,11)/t3-/m0/s1 |
InChI Key |
BCIFEPDUHRNYRJ-VKHMYHEASA-N |
Isomeric SMILES |
C1CC(=O)N2[C@@H]1C(=O)NC2=S |
Canonical SMILES |
C1CC(=O)N2C1C(=O)NC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Thioxotetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Thioxotetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
(S)-3-Thioxotetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a useful probe for studying biological processes.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-3-Thioxotetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
Physicochemical Properties
Key Observations :
- The target compound’s melting point and solubility are unreported but likely differ from 6a–c due to its smaller size and thioamide group.
- IR data for 6a–c highlight carbonyl vibrations (~1700 cm⁻¹), whereas the target compound’s thioxo group would exhibit distinct C=S stretching .
Biological Activity
(S)-3-Thioxotetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione, with the CAS number 64492-87-1, is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antioxidant and antimicrobial effects, along with relevant research findings.
Antioxidant Properties
Recent studies have indicated that derivatives of pyrroloimidazoles exhibit significant antioxidant activity. The antioxidant properties of (S)-3-Thioxotetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione can be attributed to the presence of NH and OH functional groups. These compounds were evaluated using various assays such as:
- DPPH Radical Scavenging Assay : Measures the ability of a compound to scavenge free radicals.
- FRAP Assay : Assesses the reducing power of antioxidants.
The results demonstrated that the synthesized derivatives showed efficacy comparable to conventional antioxidants .
Antimicrobial Activity
The antimicrobial effectiveness of (S)-3-Thioxotetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione was tested against both Gram-positive and Gram-negative bacteria using the disk diffusion method. The findings indicated that these compounds possess bacteriostatic properties, making them potential candidates for developing new antimicrobial agents .
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of pyrroloimidazole derivatives:
-
Study on Synthesis and Activity :
- Researchers synthesized new pyrroloimidazole derivatives via eco-friendly methods involving ninhydrins, diamines, and activated acetylenic compounds in aqueous solutions. The resultant compounds displayed significant antioxidant and antibacterial activities, suggesting their potential therapeutic applications .
- Comparative Analysis :
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₆H₆N₂O₂S |
| Molecular Weight | 170.18 g/mol |
| Purity | 97% |
| Antioxidant Activity | Comparable to conventional antioxidants |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
